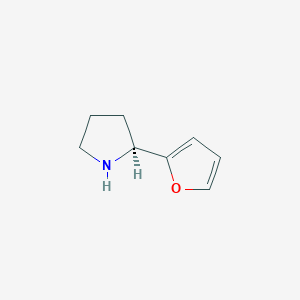![molecular formula C9H9N3 B13040546 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a cyclopropyl group attached at the 5-position of the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with cyclopropylamine under suitable conditions to introduce the cyclopropyl group . Another approach includes the use of 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles in an asymmetric Friedel–Crafts-type alkylation/cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine has several applications in scientific research:
作用机制
The mechanism of action of 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the synthesis of various heterocyclic compounds.
Uniqueness
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its binding affinity and selectivity towards specific molecular targets, potentially enhancing its therapeutic efficacy compared to other similar compounds.
属性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC 名称 |
5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)7-3-4-8-9(11-7)5-10-12-8/h3-6H,1-2H2,(H,10,12) |
InChI 键 |
GIYUKUYZZFLFAN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=C(C=C2)NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)
![3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13040502.png)








![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)

